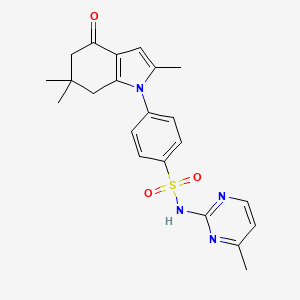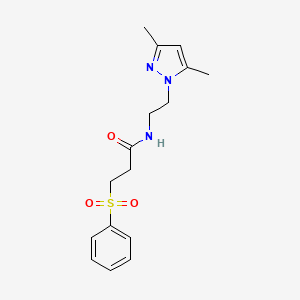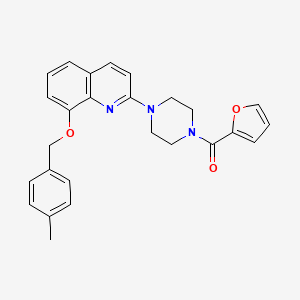
Furan-2-yl(4-(8-((4-methylbenzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Furan-2-yl(4-(8-((4-methylbenzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone” is a complex organic compound containing a furan ring, a quinoline ring, a piperazine ring, and a ketone group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. A ketone is an organic compound characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the furan ring might be introduced using a reaction like the Paal-Knorr synthesis . The quinoline ring could potentially be synthesized using the Skraup reaction . The piperazine ring could be formed through a reaction like the Bucherer-Bergs reaction. The ketone group could be introduced through a variety of methods, such as oxidation of an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The furan, quinoline, and piperazine rings would each contribute to the three-dimensionality of the molecule, and the ketone group would likely have a polar effect on the molecule’s overall chemistry .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan, quinoline, and piperazine rings, as well as the ketone group. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions due to the presence of the oxygen atom . The quinoline ring is also aromatic and has the potential to undergo reactions typical of aromatic compounds . The piperazine ring can act as a bidentate ligand in coordination chemistry . The ketone group is polar and can undergo a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds with these types of structures have moderate to high boiling points due to the presence of aromatic rings and polar functional groups .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives have gained prominence due to their remarkable therapeutic efficacy as antibacterial agents . Researchers have explored the synthesis of novel furan derivatives to combat microbial resistance. Notably, nitrofurantoin analogues containing furan scaffolds have been investigated for their antibacterial properties. While some derivatives exhibited promising activity against gram-negative bacteria, further optimization is needed .
Anticancer Potential
Furan compounds, including our target molecule, have demonstrated potential as anticancer agents. Their diverse biological activities include anti-inflammatory, anti-anxiolytic, and anticancer effects . Researchers continue to explore the mechanisms underlying furan-mediated cancer cell inhibition.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-19-7-9-20(10-8-19)18-32-22-5-2-4-21-11-12-24(27-25(21)22)28-13-15-29(16-14-28)26(30)23-6-3-17-31-23/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDGPMCUJUEBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

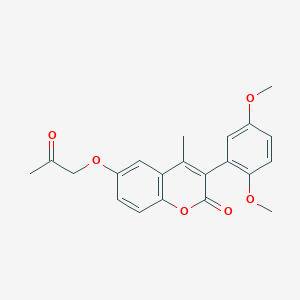
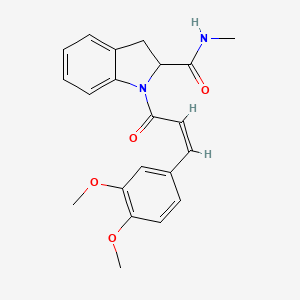
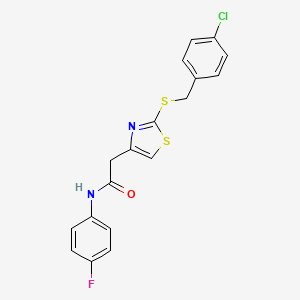
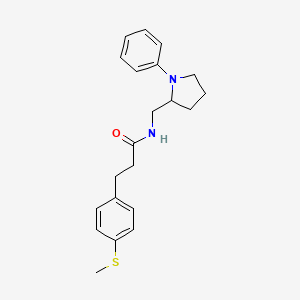
![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
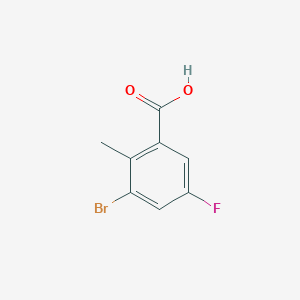
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)
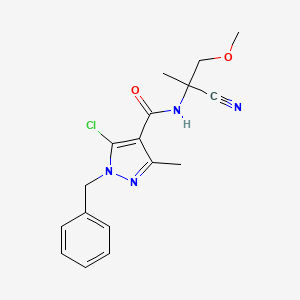
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
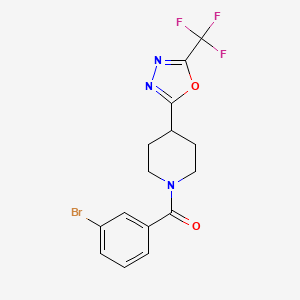
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)
![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
